molecular formula C23H38O5 B571121 2-(14,15-Epoxyeicosatrienoyl) Glycerol CAS No. 848667-56-1

2-(14,15-Epoxyeicosatrienoyl) Glycerol

Cat. No.: B571121
CAS No.: 848667-56-1
M. Wt: 394.5
InChI Key: LPMVKZXODWQHGJ-ILYOTBPNSA-N
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Description

Molecular Formula and Systematic IUPAC Nomenclature

The molecular composition of this compound is precisely defined by its molecular formula C₂₃H₃₈O₅, corresponding to a molecular weight of 394.5 grams per mole as determined through computational analysis. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate, which comprehensively describes its structural architecture.

The compound's structural foundation consists of a glycerol backbone where the central hydroxyl group at the sn-2 position forms an ester linkage with the carboxyl group of 14,15-epoxyeicosatrienoic acid. This esterification pattern creates a 2-monoglyceride configuration, distinguishing it from other glycerol-based lipid derivatives. The systematic name explicitly identifies the presence of three double bonds in Z-configuration at positions 5, 8, and 11, alongside the characteristic oxirane ring structure between carbons 14 and 15 of the eicosanoid chain.

Table 1: Fundamental Molecular Properties

Property Value Reference Database
Molecular Formula C₂₃H₃₈O₅ PubChem
Molecular Weight 394.5 g/mol PubChem
Exact Mass 394.271924326 FooDB
Chemical Abstracts Service Number 848667-56-1 PubChem
InChI Key LPMVKZXODWQHGJ-ILYOTBPNSA-N PubChem

The compound's InChI (International Chemical Identifier) representation provides a standardized digital description: InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-. This notation explicitly defines the stereochemical configuration of the double bonds and the spatial arrangement of atoms within the molecule.

Stereochemical Configuration and Isomerism

The stereochemical complexity of this compound arises from multiple sources of chirality and geometric isomerism within its molecular structure. The compound contains three Z-configured double bonds at positions 5, 8, and 11 of the fatty acid chain, which maintain the all-cis arrangement characteristic of arachidonic acid derivatives. This geometric configuration is crucial for biological activity and distinguishes the compound from potential E-isomers.

The epoxide ring between carbons 14 and 15 introduces additional stereochemical complexity, creating two possible enantiomeric forms depending on the spatial arrangement of substituents around the oxirane ring. Research indicates that the 14R,15S configuration represents one of the naturally occurring stereoisomers, as documented in lipid classification databases. The glycerol moiety contributes further stereochemical considerations, particularly regarding the sn-2 positioning of the ester linkage.

Table 2: Stereochemical Features and Related Isomers

Stereochemical Element Configuration Database Reference
C5-C6 Double Bond Z (cis) PubChem
C8-C9 Double Bond Z (cis) PubChem
C11-C12 Double Bond Z (cis) PubChem
Epoxide Ring (C14-C15) 14R,15S or 14S,15R LIPID MAPS
Glycerol Esterification sn-2 position ChEBI

The presence of the epoxide functionality creates a unique structural motif that distinguishes this compound from its parent 14,15-epoxyeicosatrienoic acid. The oxirane ring adopts a specific three-dimensional orientation that influences molecular interactions and biological activity. Computational modeling studies suggest that the epoxide ring maintains a relatively rigid conformation, constraining the overall molecular geometry.

Isomeric considerations extend beyond simple stereochemistry to include positional isomers within the epoxyeicosatrienoic acid family. Related compounds such as 11,12-epoxyeicosatrienoic acid derivatives demonstrate how epoxide positioning significantly affects molecular properties and biological functions. The 14,15-positioning in the target compound represents the terminal epoxide variant among naturally occurring epoxyeicosatrienoic acids.

Comparative Analysis of Synonymous Designations in Literature

Scientific literature employs various nomenclature systems and abbreviated designations for this compound, reflecting different research contexts and database conventions. The compound appears under multiple synonymous designations across chemical databases and research publications, necessitating careful cross-referencing for comprehensive literature analysis.

The Chemical Entities of Biological Interest database designates this compound as 2-glyceryl 14,15-epoxy-(5Z,8Z,11Z)-icosatrienoate, emphasizing the glycerol esterification pattern and the specific stereochemistry of the eicosanoid chain. This nomenclature system prioritizes the identification of the glycerol component as the primary structural framework, with the epoxyeicosatrienoic acid moiety described as the acyl substituent.

Table 3: Synonymous Designations Across Databases

Designation Database Source Emphasis
This compound PubChem Parent compound name
2-glyceryl 14,15-epoxy-(5Z,8Z,11Z)-icosatrienoate ChEBI Glycerol esterification
14,15-epoxyeicosatrienoic acid 2-glyceryl ester PubChem Ester relationship
2-14,15-epoxyeicosatrienoyl glycerol FooDB Simplified designation
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate IUPAC Systematic nomenclature

Alternative designations include abbreviated forms that highlight specific structural features or biological origins. The designation 14,15-epoxyeicosatrienoic acid 2-glyceryl ester emphasizes the ester bond formation between the carboxylic acid group and the glycerol hydroxyl group. This nomenclature approach facilitates understanding of synthetic pathways and metabolic relationships with parent compounds.

Research publications frequently employ shortened designations for practical communication, though this practice requires careful attention to avoid confusion with related compounds. The systematic approach adopted by international chemical databases provides the most unambiguous identification method, particularly for compounds exhibiting complex stereochemistry and multiple functional groups.

Cross-database analysis reveals consistent recognition of the compound's fundamental structure across multiple chemical information systems. The Human Metabolome Database identifies this compound as a cytochrome P450 metabolite of 2-arachidonoyl glycerol, highlighting its biological origin and metabolic significance. This metabolic perspective adds important context to the structural description by connecting the compound's chemical identity to its biological formation pathways.

The standardization of chemical nomenclature across different research disciplines remains an ongoing challenge, particularly for complex bioactive lipids. The adoption of systematic International Union of Pure and Applied Chemistry nomenclature provides the most reliable foundation for unambiguous compound identification, while database-specific designations offer valuable context regarding biological function and chemical relationships.

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMVKZXODWQHGJ-ILYOTBPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118996
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-(14,15-Epoxyeicosatrienoyl) Glycerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

848667-56-1
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848667-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z)-13-(3-pentyl-2-oxiranyl)-5,8,11-tridecatrienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(14,15-Epoxyeicosatrienoyl) Glycerol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013651
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Protection of Glycerol

1,3-Bis(triisopropylsilyl)-2-glycerol serves as the protected intermediate, shielding the primary hydroxyl groups while leaving the secondary hydroxyl at the C2 position reactive. This selectivity ensures acylation occurs exclusively at the desired position.

Activation of 14,15-EET

14,15-EET undergoes activation using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. EDC facilitates carboxylate activation, while DMAP acts as a nucleophilic catalyst, accelerating ester bond formation.

Deprotection and Purification

Post-esterification, the triisopropylsilyl (TIPS) groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). Flash chromatography on silica gel (30–50% ethyl acetate/hexane) isolates 2-14,15-EG with 90% purity.

Detailed Reaction Conditions and Optimization

Solvent and Temperature

Reactions proceed in dichloromethane at ambient temperature (20–25°C) over 24 hours. Polar aprotic solvents like THF are avoided during coupling to prevent epoxide ring opening.

Stoichiometry and Reagent Ratios

Optimal molar ratios:

  • 14,15-EET : Protected glycerol = 1 : 0.96

  • EDC : DMAP = 1 : 1

Substoichiometric DMAP minimizes side reactions, while excess EDC ensures complete carboxylate activation.

Yield and Purity

  • Crude yield : ~95%

  • Post-purification yield : 90%

  • Purity : >98% (HPLC)

Analytical Validation of Synthetic 2-14,15-EG

Mass Spectrometry (MS)

  • Ag⁺ adduct ESI/MS : m/z 501.3 ([M + ¹⁰⁷Ag]⁺)

  • Fragmentation pattern :

    • m/z 427.2 (base peak, loss of glycerol)

    • m/z 273 (epoxide ring cleavage)

Chromatographic Profiling

  • Column : Kromasil 100 C18 (3 μm, 150 × 2.1 mm)

  • Eluent : Gradient from 30% H₂O/70% MeOH to 100% MeOH (25 μM AgBF₄ additive)

  • Retention time : 8.6–9.8 minutes

Positional Isomer Discrimination

2-Acyl isomers elute earlier than 1-acyl counterparts due to reduced polarity. Silver ion coordination stabilizes the epoxide, enhancing chromatographic resolution.

Comparative Analysis of Synthetic Routes

ParameterMethod AMethod B
Starting Material 14,15-EET2-Arachidonoyl glycerol
Protecting Group TIPSNone
Catalyst DMAP/EDCCYP450 enzymes
Yield 90%Not quantified
Purity >98%~80%
Key Advantage Regioselective controlBiocompatibility

Method A remains the gold standard for laboratory synthesis, whereas Method B (enzymatic) is limited by low yields and complex product mixtures.

Challenges and Mitigation Strategies

Epoxide Stability

The 14,15-epoxide group is prone to acid-catalyzed ring opening. Mitigation includes:

  • Neutral pH during synthesis

  • Avoidance of protic solvents

  • Use of silver ions in chromatography

Acyl Migration

Spontaneous 1,2-acyl shift converts 2-acyl to 1-acyl isomers. Solutions involve:

  • Immediate purification post-deprotection

  • Storage at −20°C under argon

Scalability and Industrial Relevance

Current laboratory-scale synthesis (20–50 mg batches) is sufficient for in vitro studies but impractical for therapeutic development. Key scalability hurdles:

  • High cost of TIPS-protected glycerol (~$1,200/g)

  • Labor-intensive flash chromatography

  • Silver-dependent HPLC purification

Chemical Reactions Analysis

2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include hydroxylated and diol derivatives .

Scientific Research Applications

Biochemical Properties

2-(14,15-Epoxyeicosatrienoyl) Glycerol is characterized by its unique molecular structure, which includes an epoxide group and a polyunsaturated fatty acid moiety. The compound has a molecular formula of C23H38O5 and a molecular weight of 394.5 g/mol. It is synthesized primarily through the metabolism of 2-arachidonoyl glycerol by cytochrome P450 enzymes in the kidney .

Chemical Reactions

The compound undergoes several chemical reactions that enhance its biological activity:

  • Oxidation : Can lead to the formation of hydroxylated derivatives.
  • Reduction : Converts the epoxide group to a diol.
  • Substitution : The epoxide group can be substituted by nucleophiles under acidic or basic conditions.

Signaling Pathways

The activation of EGFR by soluble TGF-α triggers downstream signaling cascades, including the ERK pathway, which is vital for cell proliferation and differentiation. This signaling mechanism underscores the compound's potential role in renal health and disease .

Renal Biology

This compound serves as a potent mitogen for renal epithelial cells. Its ability to stimulate DNA synthesis makes it an essential tool for studying renal cell proliferation and differentiation processes. Research indicates that this compound can enhance cellular responses in renal proximal tubule cells, providing insights into kidney function and pathology .

Endocannabinoid System Research

The compound is linked to the endocannabinoid system due to its structural similarities with other lipid mediators like arachidonic acid and epoxyeicosatrienoic acids (EETs). Studies suggest that this compound may act as an endocannabinoid-like molecule, influencing cannabinoid receptor activity and offering potential therapeutic avenues for conditions related to endocannabinoid signaling .

Pharmacological Investigations

Given its role in activating EGFR and associated signaling pathways, this compound is being explored as a candidate for therapeutic interventions in diseases characterized by abnormal cell proliferation, such as cancer. Its unique mechanism could provide new strategies for targeting EGFR-related pathways in various malignancies .

Metabolic Studies

As a product of arachidonic acid metabolism, this compound is valuable in metabolic studies focusing on lipid signaling pathways. Understanding its interactions with metabolic enzymes can shed light on broader physiological processes and disease mechanisms related to lipid metabolism .

Case Study 1: Mitogenic Activity in Renal Cells

A study demonstrated that treatment with this compound significantly increased DNA synthesis in LLCPKcl4 renal epithelial cells. This effect was mediated through ADAM17 activation and subsequent EGFR signaling, illustrating its potential role in renal regeneration and repair mechanisms .

Case Study 2: Interaction with Endocannabinoid Receptors

Research exploring the interaction between eicosanoids and endocannabinoids highlighted that this compound could modulate cannabinoid receptor activity without directly activating CB1 or CB2 receptors. This finding suggests a nuanced role for this compound within lipid signaling networks, offering insights into potential therapeutic applications for conditions influenced by endocannabinoid dynamics .

Comparison with Similar Compounds

2-(11,12-Epoxyeicosatrienoyl) Glycerol (2-11,12-EG)

  • Receptor Affinity : Binds CB1 (Ki = 23 nM) and CB2 (Ki = 75 nM) with higher CB2 affinity than 2-AG (Ki = 251 nM) .
  • Tissue Distribution : Detected in brain (0.2 ng/g), kidney, and spleen (0.3–0.8 ng/g) .
  • Biological Activity : Induces CB1-dependent vasodilation in renal microvessels .

2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG)

  • Receptor Affinity : Binds CB1 (Ki = 40 nM) and CB2 (Ki = 138 nM) .
  • Tissue Distribution : Found in kidney and spleen (0.3–0.8 ng/g) but absent in brain .
  • Biological Activity : Stimulates renal cell proliferation via ADAM17/EGFR-ERK pathway .

Table 1: Comparison of CYP450-Derived 2-EGs and 2-AG

Compound CB1 Affinity (Ki) CB2 Affinity (Ki) Tissue Distribution Key Activity
2-AG <45 nM 251 nM Brain (5.2 ng/g), spleen, kidney Classic endocannabinoid signaling
2-11,12-EG 23 nM 75 nM Brain, kidney, spleen Vasodilation (renal)
2-14,15-EG 40 nM 138 nM Kidney, spleen Mitogenesis (renal)

Metabolic Derivatives: Epoxy vs. Dihydroxy Forms

2-(14,15-DHETE-G)

  • Receptor Target : PPARα agonist (4-fold activation in COS-7 cells) .
  • Biological Role : Anti-inflammatory and analgesic effects via PPARα .

14,15-Epoxyeicosatrienoic Acid (14,15-EET)

  • Biological Activity : Activates ADAM9, releasing heparin-binding EGF-like growth factor (HB-EGF) to stimulate EGFR .

Table 2: Functional Contrast Between Epoxy and Dihydroxy Metabolites

Compound Receptor/Pathway Biological Outcome
2-14,15-EG CB1/CB2, ADAM17/EGFR-ERK Mitogenesis, cell proliferation
2-14,15-DHETE-G PPARα Anti-inflammatory, lipid metabolism
14,15-EET ADAM9/EGFR-HB-EGF Cell growth, vasodilation

Functional Analogs: LOX and COX Metabolites

15-HPETE-G (15-LOX Metabolite)

  • Receptor Target : PPARα agonist .
  • Biological Role : Anti-inflammatory, contrasting with CYP450-derived 2-EGs.

Prostaglandin-Glyceryl Esters (e.g., PGE2-G)

  • Receptor Target: Cannabinoid receptors and PPARs .
  • Comparison : Less stable than 2-EGs due to rapid hydrolysis in vivo .

Biological Activity

2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG) is a biologically active lipid mediator derived from the metabolism of arachidonic acid. It is a product of the cytochrome P450 enzyme system and has been identified as a potent mitogen for renal epithelial cells. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic implications.

  • Molecular Formula : C23H38O5
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 848667-56-1

2-(14,15-EG) primarily activates the metalloprotease ADAM17, which cleaves pro-transforming growth factor-alpha (proTGF-α) to release soluble TGF-α. This soluble form then binds to and activates the epidermal growth factor receptor (EGFR), leading to downstream signaling pathways that promote cell proliferation.

Key Pathways:

  • ADAM17 Activation : Cleaves proTGF-α, facilitating EGFR activation.
  • EGFR Signaling : Triggers the ERK signaling pathway, enhancing DNA synthesis in renal epithelial cells.

Biological Effects

The compound has demonstrated significant effects on various cellular processes:

  • Mitogenic Activity :
    • Increases DNA synthesis in renal proximal tubule cells (LLCPKcl4) at concentrations as low as 100 nM.
    • Doubling of cell proliferation rates observed at 1 µM concentration .
  • Cellular Mechanisms :
    • Influences gene expression and cellular functions through binding interactions with biomolecules.
    • Activates pathways involved in cell growth and differentiation.

Comparative Analysis with Related Compounds

The signaling mechanisms of 2-(14,15-EG) differ from structurally related compounds such as 14,15-EET. While both activate EGFR and stimulate cell proliferation, they do so via distinct metalloproteinases (ADAM17 vs. ADAM9), leading to different ligands being released .

CompoundMetalloprotease ActivatedLigand ReleasedEffect on Cell Proliferation
2-(14,15-EG)ADAM17Soluble TGF-αPotent mitogen
14,15-EETADAM9Heparin-binding EGF-like factorModerate mitogen

Pharmacokinetics

2-(14,15-EG) is primarily metabolized in the kidney through CYP450 enzymes. Its metabolic pathways involve oxidation and reduction reactions that can lead to various derivatives with potential biological activities.

Case Studies and Research Findings

Recent studies have highlighted the role of 2-(14,15-EG) in various biological contexts:

  • Kidney Function : Research indicates that this compound plays a crucial role in renal physiology by promoting cell growth and repair mechanisms following injury .
  • Inflammation and Disease Models : In models of inflammation, the modulation of EGFR signaling by 2-(14,15-EG) suggests potential therapeutic applications in conditions characterized by abnormal cell proliferation .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of 2-(14,15-Epoxyeicosatrienoyl) Glycerol (2-14,15-EG) in renal epithelial cells?

  • Methodological Answer : 2-14,15-EG is synthesized via cytochrome P450 (CYP450)-dependent epoxidation of arachidonic acid (AA) in the kidney. Specifically, CYP2C and CYP2J isoforms catalyze the oxidation of AA to 14,15-epoxyeicosatrienoic acid (14,15-EET), which is subsequently esterified to glycerol to form 2-14,15-EG. This pathway is NADPH-dependent and occurs in microsomal fractions . Researchers can validate biosynthesis using LC/MS/MS to detect regioisomeric epoxides and confirm enzymatic activity via NADPH depletion assays .

Q. How does 2-14,15-EG activate the EGFR-ERK signaling pathway in renal cells?

  • Methodological Answer : 2-14,15-EG activates ADAM17 (TACE), a metalloprotease that cleaves proTGF-α to release soluble TGF-α. TGF-α then binds to EGFR, triggering ERK1/2 phosphorylation and subsequent mitogenic responses (e.g., DNA synthesis and cell proliferation). To study this, researchers can:

  • Use TACE inhibitors (e.g., TAPI-1) to block TGF-α shedding.
  • Measure ERK phosphorylation via Western blotting.
  • Quantify DNA synthesis using BrdU incorporation assays .

Q. What experimental methods are used to quantify 2-14,15-EG in biological samples?

  • Methodological Answer :

  • Extraction : Solid-phase extraction (SPE) with C18 columns.
  • Detection : Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) in selective reaction monitoring (SRM) mode, focusing on precursor-to-product ion transitions (e.g., m/z 439 → 391 for 2-14,15-EG) .
  • Validation : Isotope dilution with deuterated internal standards (e.g., d8-2-AG) to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in 2-14,15-EG’s signaling mechanisms (CB receptor-mediated vs. receptor-independent)?

  • Methodological Answer : Discrepancies arise from tissue-specific effects. For example:

  • CB Receptor-Dependent : In renal microvessels, 2-14,15-EG induces vasodilation via CB1 receptors. Use CB1/CB2 antagonists (e.g., SR141716A) or knockout models to confirm .
  • Receptor-Independent : In renal proximal tubule cells, mitogenic effects are CB1/CB2-independent. Investigate alternative pathways (e.g., direct ADAM17 activation) using siRNA knockdown or phosphoproteomics .

Q. What are the optimal conditions for handling and storing 2-14,15-EG to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Aliquot in acetonitrile and store at -80°C under inert gas (argon) to prevent epoxide hydrolysis. Avoid freeze-thaw cycles .
  • Handling : Use glass vials to minimize adsorption. Pre-cool solvents and equipment to -20°C during reconstitution.
  • Stability Testing : Monitor degradation via LC/MS over time under varying pH and temperature conditions .

Q. How does 2-14,15-EG’s mitogenic activity compare across cell types, and what factors contribute to variability?

  • Methodological Answer :

  • Comparative Assays : Use MTT or CyQUANT proliferation assays in renal (LLCPKcl4), immune (splenocytes), and neuronal cells.
  • Key Variables :
  • Receptor Expression : Quantify CB1/CB2 and EGFR levels via flow cytometry.
  • Metabolic Enzymes : Assess CYP450 and soluble epoxide hydrolase (sEH) activity, which modulates 2-14,15-EG levels .

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